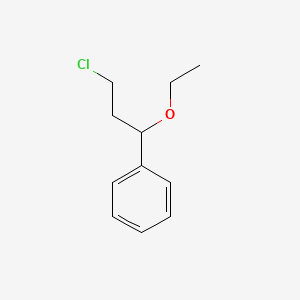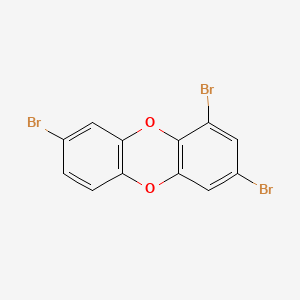
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O . It is known for its unique structure, which includes a morpholine ring, a carboximidic acid group, and a hydrazide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydrazide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) include:
4-Morpholinecarboximidicacid,N-methyl-,amide: This compound has a similar structure but lacks the hydrazide group.
4-Morpholinecarboximidicacid,N-ethyl-,hydrazide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) lies in its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C6H14N4O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
N-amino-N-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-9(8)6(7)10-2-4-11-5-3-10/h7H,2-5,8H2,1H3 |
Clé InChI |
IJANKHWXVLNMNC-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=N)N1CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


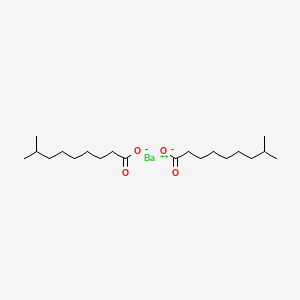

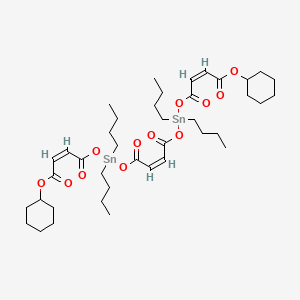
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)

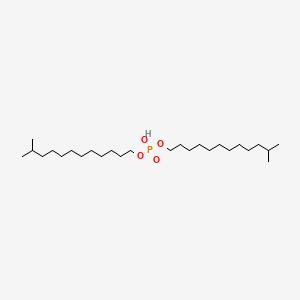
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)



![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
